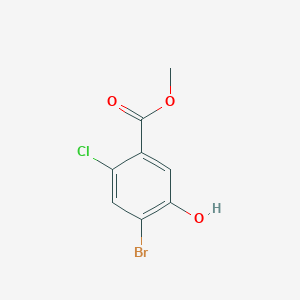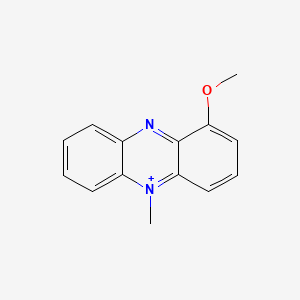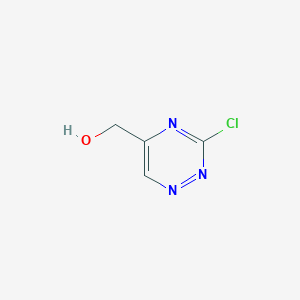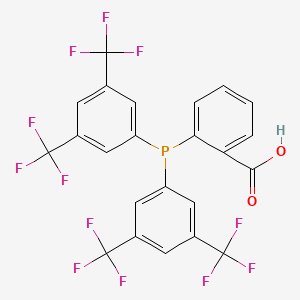![molecular formula C15H19Cl2N3O2 B12850472 8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one](/img/no-structure.png)
8'-Chloro-5'-azetidine-spiro[cyclopentane-1,4'(1'H)-quinazolin]-2'(3'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a chloro-substituted azetidine ring fused to a quinazolinone moiety, which is further spiro-fused to a cyclopentane ring. The compound’s unique structure makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Spirocyclization: This step involves the formation of the spirocyclic structure, often through intramolecular cyclization reactions.
Quinazolinone Formation: This can be achieved through condensation reactions involving anthranilic acid derivatives and appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may yield reduced forms of the azetidine ring.
Aplicaciones Científicas De Investigación
8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 8’-Bromo-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one
- 8’-Fluoro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one
- 8’-Methyl-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one
Uniqueness
8’-Chloro-5’-azetidine-spiro[cyclopentane-1,4’(1’H)-quinazolin]-2’(3’H)-one is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The spirocyclic structure also adds to its uniqueness, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H19Cl2N3O2 |
|---|---|
Peso molecular |
344.2 g/mol |
Nombre IUPAC |
5-(azetidin-3-yloxy)-8-chlorospiro[1,3-dihydroquinazoline-4,1'-cyclopentane]-2-one;hydrochloride |
InChI |
InChI=1S/C15H18ClN3O2.ClH/c16-10-3-4-11(21-9-7-17-8-9)12-13(10)18-14(20)19-15(12)5-1-2-6-15;/h3-4,9,17H,1-2,5-8H2,(H2,18,19,20);1H |
Clave InChI |
QLSXQDHRPQYJFL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C3=C(C=CC(=C3NC(=O)N2)Cl)OC4CNC4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B12850399.png)





![4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12850474.png)

